N-{3-Hydroxy-4-[(methanesulfonyl)amino]phenyl}dodecanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-{3-Hydroxy-4-[(methanesulfonyl)amino]phenyl}dodecanamide is an organic compound with a complex structure that includes a dodecanamide backbone substituted with a hydroxy group and a methanesulfonylamino group on the phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-{3-Hydroxy-4-[(methanesulfonyl)amino]phenyl}dodecanamide typically involves the following steps:
Formation of the dodecanamide backbone: This can be achieved through the reaction of dodecanoic acid with ammonia or an amine to form dodecanamide.
Introduction of the hydroxy group: The hydroxy group can be introduced via hydroxylation reactions, often using reagents like hydrogen peroxide or osmium tetroxide.
Attachment of the methanesulfonylamino group: This step involves the reaction of the hydroxy-substituted phenyl ring with methanesulfonyl chloride in the presence of a base like triethylamine to form the methanesulfonylamino group.
Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.
Types of Reactions:
Oxidation: The hydroxy group can undergo oxidation to form a ketone or aldehyde.
Reduction: The methanesulfonylamino group can be reduced to form an amine.
Substitution: The hydroxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Reagents like alkyl halides or acyl chlorides in the presence of a base.
Major Products:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of amines.
Substitution: Formation of various substituted derivatives depending on the reagent used.
Scientific Research Applications
N-{3-Hydroxy-4-[(methanesulfonyl)amino]phenyl}dodecanamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of bacterial infections and inflammatory diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-{3-Hydroxy-4-[(methanesulfonyl)amino]phenyl}dodecanamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may target enzymes or receptors involved in bacterial cell wall synthesis or inflammatory pathways.
Pathways Involved: It may inhibit key enzymes or block receptor sites, leading to reduced bacterial growth or inflammation.
Comparison with Similar Compounds
- N-{3-Hydroxy-4-[(methylsulfonyl)amino]phenyl}methacrylamide
- N-{3-Hydroxy-4-[(methylsulfonyl)amino]phenyl}butanamide
Comparison:
- Uniqueness: N-{3-Hydroxy-4-[(methanesulfonyl)amino]phenyl}dodecanamide is unique due to its longer dodecanamide backbone, which may confer different physical and chemical properties compared to shorter-chain analogs.
- Applications: While similar compounds may share some applications, the specific structure of this compound may make it more suitable for certain uses, such as in the development of long-chain surfactants or antimicrobial agents.
Properties
CAS No. |
100146-31-4 |
---|---|
Molecular Formula |
C19H32N2O4S |
Molecular Weight |
384.5 g/mol |
IUPAC Name |
N-[3-hydroxy-4-(methanesulfonamido)phenyl]dodecanamide |
InChI |
InChI=1S/C19H32N2O4S/c1-3-4-5-6-7-8-9-10-11-12-19(23)20-16-13-14-17(18(22)15-16)21-26(2,24)25/h13-15,21-22H,3-12H2,1-2H3,(H,20,23) |
InChI Key |
UQJXAFOJIZWOTH-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCC(=O)NC1=CC(=C(C=C1)NS(=O)(=O)C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.